5-amino-1-(4-bromobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenyl and Methylphenyl Groups: The bromophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antileishmanial and antimalarial agent.
Biological Research: It is used in molecular docking studies to understand its interactions with biological targets.
Pharmaceutical Development: The compound is explored for its potential therapeutic effects and drug development.
Agrochemicals: It may have applications in the development of pesticides and herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of the parasite . Molecular docking studies have shown that it can bind to active sites of target proteins, disrupting their function and leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE
- 5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-YL-(4-METHYLPHENYL)METHANONE
Uniqueness
5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific triazole structure, which imparts distinct biological activities. Its combination of bromophenyl and methylphenyl groups enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H18BrN5O |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H18BrN5O/c1-12-2-4-13(5-3-12)10-21-18(25)16-17(20)24(23-22-16)11-14-6-8-15(19)9-7-14/h2-9H,10-11,20H2,1H3,(H,21,25) |
InChI Key |
QXPHLKPLXLHCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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